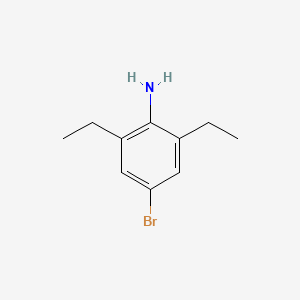

4-Bromo-2,6-diethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJYDMQQZUACPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346353 | |

| Record name | 4-Bromo-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56746-19-1 | |

| Record name | 4-Bromo-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-2,6-diethylaniline (CAS No: 56746-19-1). The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.

Core Chemical Properties

This compound is a substituted aniline derivative characterized by a bromine atom at the para position and two ethyl groups flanking the amino group. These structural features impart specific reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrN | [1][2] |

| Molecular Weight | 228.13 g/mol | [1][2] |

| Appearance | Light yellow to Brown clear liquid | [1] |

| Boiling Point | 134 °C at 3 mmHg | [1] |

| Specific Gravity | 1.33 (20/20) | |

| Refractive Index | 1.58 | [1] |

| Purity | >98.0% (GC) | [1] |

| CAS Number | 56746-19-1 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available.[3][4]

-

¹H NMR: Spectra confirm the presence of aromatic protons, the amine protons, and the characteristic signals of the two ethyl groups.[3][4]

-

¹³C NMR: Spectra are available for detailed structural elucidation.

-

IR Spectroscopy: Data is available to identify functional groups.[3]

-

Mass Spectrometry: MS data confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic bromination of 2,6-diethylaniline. The steric hindrance from the two ethyl groups directs the incoming electrophile (bromine) to the para position of the aromatic ring.

General Synthesis Protocol

A common method for the synthesis of similar compounds like 4-bromo-2,6-dimethylaniline involves the direct bromination of the corresponding aniline derivative.[5][6] The following is a generalized protocol adapted for this compound.

Materials:

-

2,6-diethylaniline

-

Liquid Bromine (Br₂)

-

Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃)

-

Petroleum Ether

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Amine Salt Formation: 2,6-diethylaniline is dissolved in an aqueous solution of hydrochloric acid to form the corresponding anilinium salt. This step passivates the amino group and prevents side reactions.[5]

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic bromination reaction.[5]

-

Bromination: A solution of liquid bromine is added dropwise to the cooled reaction mixture over a period of several hours. The slow addition is critical to ensure selective monobromination at the para position and to suppress the formation of by-products.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), using a solvent system such as ethyl acetate/petroleum ether.[5]

-

Work-up: Upon completion, the acidic solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is greater than 12. This deprotonates the anilinium salt, yielding the free aniline as an oily substance.[5]

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like petroleum ether.[5]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as petroleum ether, at low temperatures to obtain the final product as a liquid.[5]

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its amino and bromo functional groups.

Chemical Reactivity

-

Amino Group: The amino group can undergo various reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This enables the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

CGRP Receptor Antagonists: It is used in the synthesis of substituted indazole and benzoxazolone amino acids, which are utilized as D-tyrosine surrogates in the development of highly potent calcitonin gene-related peptide (CGRP) receptor antagonists.[7] CGRP antagonists are a class of drugs used for the treatment of migraines.

-

Organic Synthesis: It is a valuable starting material for creating a wide range of specialty chemicals and is used in proteomics research.[2] The presence of both a nucleophilic amine and a handle for cross-coupling (bromine) makes it a strategic component in multistep syntheses.

Role as a Chemical Intermediate

The diagram below illustrates the role of this compound as a versatile chemical intermediate.

Caption: Reactivity of this compound as a versatile chemical intermediate.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes the key safety information.

| Category | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [1] |

| Precautionary Statements | P261: Avoid breathing dust, fumes, gas, mist, vapours, spray. P264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [1] |

| Signal Word | Warning | [1] |

| Storage Conditions | Refrigerated (0-10°C). Store under an inert gas. | [1] |

| Conditions to Avoid | Light sensitive, Air sensitive, Heat sensitive. | [1] |

It is strongly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

A Technical Guide to 4-Bromo-2,6-diethylaniline: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2,6-diethylaniline, a key chemical intermediate. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its application in the development of therapeutic agents, specifically as a building block for calcitonin gene-related peptide (CGRP) receptor antagonists.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 228.13 g/mol | [1] |

| Molecular Formula | C₁₀H₁₄BrN | [1] |

| CAS Number | 56746-19-1 | [1] |

| Boiling Point | 134 °C at 3 mmHg | |

| Physical Form | Light yellow to brown clear liquid | |

| Purity | >98.0% (GC) |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, derived from established procedures for the bromination of 2,6-dialkylanilines.

Objective: To synthesize this compound via the bromination of 2,6-diethylaniline.

Materials:

-

2,6-diethylaniline

-

Hydrochloric acid

-

Liquid bromine

-

Saturated sodium carbonate solution

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Ice

Procedure:

-

Acidification: In a reaction vessel, slowly add a solution of hydrochloric acid (20 ml) and water (200 ml) to 12.4 g (102 mmol) of 2,6-diethylaniline with stirring. Continue addition until the pH of the reaction system is less than 2.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Bromination: Over a period of 2 hours, slowly introduce liquid bromine vapor to the reaction system. The slow addition is crucial to control the reaction rate and minimize the formation of by-products.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an eluent of ethyl acetate and petroleum ether (1:8 v/v).

-

Isolation of Intermediate: Upon completion of the reaction, a significant amount of pinkish-white precipitate will have formed. Filter the solid from the reaction mixture.

-

Neutralization and Extraction: Slowly add saturated sodium carbonate aqueous solution to the filtered solid until the pH is greater than 12. This will generate a red, oily substance. Extract the organic phase using petroleum ether (3 x 50 ml).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution.

-

Crystallization and Purification: Freeze the concentrated solution overnight to induce crystallization. This should yield purple, needle-shaped crystals. The product can be further purified by recrystallization from petroleum ether. For optimal crystal growth, a long period of cooling at a low temperature (e.g., 12 hours at -10°C) is recommended.

Application in Drug Development: Synthesis of CGRP Receptor Antagonists

This compound is a valuable building block in the synthesis of substituted indazole and benzoxazolone amino acids. These, in turn, act as D-tyrosine surrogates in the creation of highly potent calcitonin gene-related peptide (CGRP) receptor antagonists[2].

Below is a diagram illustrating the logical relationship of this compound as a starting material in the synthesis of CGRP receptor antagonists.

Caption: Synthetic pathway from this compound to CGRP antagonists.

Role in CGRP Signaling Pathway Inhibition

CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraines. CGRP receptor antagonists, synthesized using intermediates like this compound, are designed to block the CGRP signaling pathway, thereby providing therapeutic relief.

The following diagram illustrates the mechanism of action of a CGRP receptor antagonist.

Caption: Mechanism of CGRP receptor antagonist action in migraine therapy.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,6-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-2,6-diethylaniline, an important intermediate in organic synthesis. This document details the synthetic route from 2,6-diethylaniline, including a step-by-step experimental protocol. Furthermore, it outlines the key characterization data, including spectroscopic and physical properties, to ensure accurate identification and quality assessment of the final compound.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,6-diethylaniline. The directing effects of the amino and ethyl groups on the aromatic ring favor the substitution at the para position. To ensure selective monobromination and to control the reactivity of the aniline derivative, the reaction is typically carried out in an acidic medium at a controlled temperature.

A detailed experimental protocol, adapted from the synthesis of the analogous 4-bromo-2,6-dimethylaniline, is provided below.[1] This procedure involves the in-situ formation of the anilinium salt to moderate the activating effect of the amino group and prevent over-bromination.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Diethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Liquid Bromine (Br₂)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Petroleum Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diethylaniline (e.g., 10.0 g, 67.0 mmol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 150 mL).

-

Cool the stirred solution to 0 °C using an ice bath. The pH of the solution should be less than 2.

-

Slowly add liquid bromine (e.g., 11.8 g, 73.8 mmol) dropwise to the cooled solution over a period of approximately 2 hours. A method that delivers liquid bromine vapor to the reaction mixture is preferred to control the reaction rate and minimize side products.[1][2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and petroleum ether (e.g., 1:8 v/v).[1]

-

Upon completion of the reaction, a significant amount of pinkish-white precipitate should be observed.[1] Filter the solid product using a Büchner funnel.

-

Transfer the collected solid to a beaker and slowly add a saturated aqueous solution of sodium carbonate to neutralize the mixture until the pH is greater than 12. This will generate a reddish oily substance.

-

Extract the organic product with petroleum ether (e.g., 3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

For purification, recrystallize the crude product from petroleum ether. It is recommended to allow the hot saturated solution to cool slowly and stand at a low temperature (e.g., -10 °C) for an extended period (e.g., 12 hours) to promote the formation of well-defined crystals.[1]

-

Isolate the purified crystals by vacuum filtration.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BrN | [3] |

| Molecular Weight | 228.13 g/mol | [3] |

| Appearance | Light yellow to brown clear liquid | [4] |

| Boiling Point | 134 °C at 3 mmHg | [4][5] |

| Refractive Index | 1.58 | [4][5] |

Note: The melting point for the analogous compound, 4-bromo-2,6-dimethylaniline, is reported to be in the range of 46-53 °C.[6][7]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | s | 2H | Aromatic H |

| ~3.58 | br s | 2H | NH₂ |

| ~2.45 | q | 4H | -CH₂- |

| ~1.22 | t | 6H | -CH₃ |

Solvent: CDCl₃. The chemical shifts are approximate and based on available spectral data.[8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~142.1 | C-NH₂ |

| ~131.5 | C-Br |

| ~129.8 | Aromatic CH |

| ~124.5 | C-CH₂CH₃ |

| ~24.5 | -CH₂- |

| ~13.0 | -CH₃ |

Predicted chemical shifts based on structure and data for analogous compounds.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3500 | N-H stretch (asymmetric and symmetric) |

| 2850-2970 | C-H stretch (aliphatic) |

| 1600-1620 | N-H bend |

| 1450-1500 | C=C stretch (aromatic) |

| 1000-1100 | C-N stretch |

| 500-600 | C-Br stretch |

Expected characteristic absorption bands.

Mass Spectrometry (MS)

| m/z | Assignment |

| 227/229 | [M]⁺ (presence of Br isotopes) |

| 212/214 | [M-CH₃]⁺ |

| 198/200 | [M-C₂H₅]⁺ |

Expected fragmentation pattern showing the molecular ion peak with the characteristic isotopic pattern for bromine.

Visualizations

Synthesis Pathway of this compound

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Bromo-2,6-dimethylaniline(24596-19-8) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 56746-19-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-溴-2,6-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromo-2,6-dimethylaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-Bromo-2,6-dichloroaniline(697-88-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-2,6-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,6-diethylaniline. The document details the expected chemical shifts, multiplicities, and coupling constants, and outlines a standard experimental protocol for the acquisition of the spectrum. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the aromatic, amino, methylene, and methyl protons. Due to the symmetrical nature of the molecule, the two ethyl groups and the two aromatic protons are chemically equivalent. The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Proton Type | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |

| Aromatic (Ar-H) | ~ 7.05 | Singlet (s) | 2H | - |

| Amino (NH₂) | ~ 3.58 | Broad Singlet (br s) | 2H | - |

| Methylene (-CH₂) | ~ 2.45 | Quartet (q) | 4H | ~ 7.5 |

| Methyl (-CH₃) | ~ 1.22 | Triplet (t) | 6H | ~ 7.5 |

Interpretation of the Spectrum

The singlet at approximately 7.05 ppm, integrating to two protons, is assigned to the aromatic protons at the C3 and C5 positions.[1] The introduction of the bromine atom at the C4 position renders these two protons chemically equivalent, resulting in a single peak.[1] The amino protons typically appear as a broad singlet around 3.58 ppm due to quadrupole broadening and potential chemical exchange.

The ethyl groups give rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂), adjacent to the aromatic ring and coupled to the three methyl protons, appear as a quartet at approximately 2.45 ppm. The terminal methyl protons (-CH₃) are split by the two methylene protons into a triplet at around 1.22 ppm. The coupling constant for both the quartet and the triplet is expected to be in the typical range for free-rotating alkyl chains, approximately 7.5 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to ensure complete dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming on the locked signal to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses.

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the different proton environments as discussed in this guide.

Caption: Molecular structure and proton environments of this compound.

References

Mass spectrum analysis of 4-Bromo-2,6-diethylaniline

An In-depth Technical Guide to the Mass Spectrum Analysis of 4-Bromo-2,6-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization mass spectrum of this compound. Due to the limited availability of public domain spectra for this specific compound, this guide is based on established fragmentation principles of aromatic amines, particularly halogenated and alkyl-substituted anilines. The content herein serves as a robust resource for the identification, characterization, and quality control of this compound and structurally related compounds in a research and development setting.

The mass spectrum of this compound (C₁₀H₁₄BrN, molecular weight: ~228.13 g/mol ) under electron ionization (EI) is predicted to exhibit a characteristic fragmentation pattern dominated by the influence of the bromine atom and the diethyl-substituted aromatic ring.[1] Aromatic compounds are known to produce relatively stable molecular ions.[1]

Molecular Ion Peak (M⁺): The molecular ion peak is expected to be a prominent feature in the spectrum. Due to the presence of bromine, this peak will appear as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, two distinct peaks will be observed at m/z 227 and 229.

Key Fragmentation Pathways:

-

Alpha-Cleavage (α-Cleavage): The most significant fragmentation for alkyl-substituted anilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the nitrogen's influence on the ring). This results in the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to the formation of a stable benzylic-type cation. This is often the base peak in the spectrum of diethyl-substituted anilines.

-

Loss of a Neutral Alkene: A common rearrangement for alkyl-substituted aromatics involves the loss of a neutral alkene molecule, in this case, ethene (C₂H₄), through a McLafferty-type rearrangement or similar process.

-

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (•Br).

-

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species, though these are typically of lower intensity.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 227 | 229 | [C₁₀H₁₄⁷⁹BrN]⁺ / [C₁₀H₁₄⁸¹BrN]⁺ | Molecular Ion (M⁺) | High |

| 212 | 214 | [M - CH₃]⁺ | α-Cleavage, loss of a methyl radical | Very High (likely Base Peak) |

| 199 | 201 | [M - C₂H₄]⁺ | Loss of neutral ethene | Moderate |

| 148 | - | [M - Br]⁺ | Loss of a bromine radical | Moderate to Low |

| 133 | - | [M - Br - CH₃]⁺ | Loss of Br followed by loss of CH₃ | Low |

| 120 | - | [M - Br - C₂H₄]⁺ | Loss of Br followed by loss of ethene | Low |

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Solvent Selection: Dissolve an accurately weighed sample of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

Standard Preparation: Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Internal Standard: For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples and standards.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic amines.

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Mode: Splitless for trace analysis, or a split ratio of 20:1 for more concentrated samples.

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/minute.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-350.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

-

Mandatory Visualizations

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

References

Navigating the Solubility Landscape of 4-Bromo-2,6-diethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,6-diethylaniline, a key intermediate in various synthetic applications. Recognizing the limited availability of specific quantitative solubility data in public literature, this document consolidates known qualitative information and presents detailed, adaptable experimental protocols for its empirical determination. Furthermore, this guide illustrates a representative synthetic pathway where this compound serves as a crucial building block.

Solubility Profile of this compound

The molecular structure of this compound, characterized by a substituted aromatic ring, suggests a general inclination towards solubility in organic solvents over aqueous media. While precise quantitative data is scarce, a qualitative summary can be inferred from available chemical information and the behavior of analogous compounds.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Chloroform, Dichloromethane | Slight to Moderate | The molecule's overall nonpolar character, with some dipole moment from the C-Br and C-N bonds, allows for favorable interactions. |

| Polar Protic | Methanol, Ethanol | Slight | The amino group can participate in hydrogen bonding, but the bulky ethyl groups and the bromine atom reduce overall polarity, limiting solubility. |

| Nonpolar | Hexane, Toluene | Likely Soluble | The nonpolar aromatic ring and alkyl groups are expected to interact favorably with nonpolar solvents through London dispersion forces. |

| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule significantly outweighs the hydrogen bonding potential of the amine group, leading to poor aqueous solubility. |

Experimental Protocol for Solubility Determination: Gravimetric Method

For applications requiring precise solubility values, direct experimental determination is essential. The gravimetric method is a reliable and straightforward approach to quantify the solubility of a solid compound in a given solvent.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the controlled temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the dish containing the dried solute.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant collected (L))

Application in Chemical Synthesis: A Representative Workflow

Substituted anilines, such as this compound, are valuable intermediates in organic synthesis, particularly in the development of chemical probes and pharmaceutical compounds. The bromo- and amino-moieties serve as handles for further functionalization, for instance, through cross-coupling reactions and amide bond formations.

Protocol: Synthesis of a Hypothetical Chemical Probe Intermediate

This protocol outlines a general two-step synthesis where this compound is first subjected to a Suzuki-Miyaura cross-coupling reaction, followed by acylation of the amine.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

-

Acyl chloride or carboxylic acid with a coupling agent (e.g., EDC)

-

Organic solvents for workup and purification

Methodology:

-

Suzuki-Miyaura Coupling:

-

In an inert atmosphere, dissolve this compound, the arylboronic acid, and the palladium catalyst in the solvent mixture.

-

Add the base and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify the coupled product by column chromatography.

-

-

Acylation:

-

Dissolve the purified product from the previous step in a suitable aprotic solvent.

-

If using an acyl chloride, add it dropwise at a controlled temperature (e.g., 0 °C).

-

If using a carboxylic acid, add the coupling agent and the acid.

-

Stir the reaction until completion, as monitored by TLC.

-

Perform an appropriate workup to isolate the crude product.

-

Purify the final compound by recrystallization or column chromatography.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Profile of 2,6-diethyl-4-bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diethyl-4-bromoaniline, a key intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating its spectral characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,6-diethyl-4-bromoaniline.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05 | s | 2H | Ar-H |

| 3.58 | s | 2H | -NH₂ |

| 2.45 | q | 4H | -CH₂- |

| 1.22 | t | 6H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~143 | C-NH₂ |

| ~130 | C-Br |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~24 | -CH₂- |

| ~14 | -CH₃ |

Note: Predicted values are based on the analysis of 4-bromoaniline and 2,6-diethylaniline due to the limited availability of experimental data for the target compound.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440-3300 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2965-2850 | Strong | Aliphatic C-H Stretch |

| 1620-1580 | Strong | N-H Scissoring / Aromatic C=C Stretch |

| 1470-1430 | Medium | CH₂ Bend |

| 1380-1365 | Medium | CH₃ Bend |

| 1260-1000 | Strong | C-N Stretch |

| 860-800 | Strong | C-H Out-of-plane Bend (para-substitution) |

| 600-500 | Medium-Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 229 | 83.6 | [M+2]⁺ (with ⁸¹Br) |

| 227 | 85.4 | [M]⁺ (with ⁷⁹Br) |

| 214 | 96.6 | [M-CH₃]⁺ (with ⁸¹Br) |

| 212 | 100.0 | [M-CH₃]⁺ (with ⁷⁹Br) |

| 133 | 71.8 | [M-Br-C₂H₅]⁺ |

| 132 | 25.6 | [M-Br-C₂H₆]⁺ |

| 117 | 11.9 | [C₉H₁₃]⁺ |

| 91 | 10.2 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of approximately 5-10 mg of 2,6-diethyl-4-bromoaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.

-

The spectral width is set to approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As 2,6-diethyl-4-bromoaniline is a solid at room temperature, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, which is a plot of the relative ion abundance versus the m/z ratio.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Physical and chemical properties of 4-Bromo-2,6-diethylaniline

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and applications of 4-Bromo-2,6-diethylaniline. The information is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Core Properties of this compound

This compound is a substituted aniline derivative with significant applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its chemical structure features a bromine atom at the para-position and two ethyl groups at the ortho-positions relative to the amino group on the benzene ring.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 56746-19-1[1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 2,6-Diethyl-4-bromoaniline[1][2] |

| Molecular Formula | C₁₀H₁₄BrN[1][3] |

| Molecular Weight | 228.13 g/mol [1][3] |

| Appearance | Light yellow to brown clear liquid[1][2] |

| Boiling Point | 134 °C at 3 mmHg[1][4] |

| Density | 1.33 g/cm³[4] |

| Refractive Index | 1.58[1] |

| Solubility | Slightly soluble in Chloroform and Methanol[4] |

| Purity | >98.0% (GC)[1][2] |

Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound.

| Parameter | Value |

| Solvent | CDCl₃[5] |

| Reference | TMS[5] |

| Temperature | 297K[5] |

| Chemical Shift (ppm) | 7.048 (A), 3.58 (B), 2.448 (C), 1.219 (D)[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-bromoanilines is through the electrophilic bromination of the corresponding aniline. The following protocol is a representative procedure for the synthesis of 4-bromo-2,6-dialkylanilines.

Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Methodology:

-

Salt Formation: 2,6-diethylaniline is dissolved in an aqueous medium, and excess hydrochloric acid is added to protonate the amino group, forming the anilinium salt. This step is crucial for directing the bromination to the para position.[7]

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath to control the exothermic reaction.[7]

-

Bromination: Liquid bromine or bromine vapor is added slowly to the cooled solution over a period of time (e.g., 2 hours).[7] The reaction progress is monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, a precipitate is typically formed. The solid is filtered and then neutralized with a saturated aqueous solution of sodium carbonate to deprotonate the anilinium salt and liberate the free amine.[7]

-

Extraction and Purification: The product is extracted into an organic solvent like petroleum ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization, often by cooling a hot saturated solution to a low temperature (e.g., -10 °C) for an extended period (e.g., 12 hours) to yield pure crystals.[7]

Chemical Reactivity and Stability

Chemical Structure and Reactivity

Caption: Chemical structure and key reactive sites of this compound.

This compound exhibits reactivity characteristic of substituted anilines. The amino group is nucleophilic and can participate in reactions such as acylation and alkylation. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming electrophile. The bromine atom can be displaced through nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

The compound is noted to be sensitive to light, air, and heat, and it is recommended to be stored under an inert gas atmosphere and refrigerated (0-10°C) for long-term stability.[1]

Applications in Drug Discovery

A significant application of this compound is in the synthesis of substituted indazole and benzoxazolone amino acids. These synthesized compounds serve as surrogates for D-tyrosine in the development of highly potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor.[8] CGRP receptor antagonists are a class of drugs used in the treatment of migraines.

Simplified CGRP Receptor Antagonism Pathway

Caption: Simplified pathway showing CGRP receptor antagonism.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, and exposure to dust, fumes, gas, mist, vapors, or spray should be avoided.[1] In case of contact or inhalation, it is advised to seek medical attention.[2]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 56746-19-1 | TCI AMERICA [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 56746-19-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(56746-19-1) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-2,6-diethylaniline Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of analogues of 4-Bromo-2,6-diethylaniline, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, stability, and intermolecular interactions, which are critical for rational drug design and the development of novel materials. While crystallographic data for this compound itself is not publicly available, this guide summarizes the structural information for closely related analogues, offering valuable insights into the expected solid-state behavior of this class of compounds.

Molecular Structure and Intermolecular Interactions

The analogues of this compound, such as 4-Bromo-2,6-dimethylaniline, typically crystallize in centrosymmetric space groups. The core structure consists of a central benzene ring substituted with a bromine atom, an amino group, and two alkyl groups (e.g., methyl or ethyl) at the 2 and 6 positions. These bulky ortho substituents force the amino group and the alkyl groups out of the plane of the benzene ring, influencing the overall molecular conformation and packing.

In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds involving the amine protons and either the nitrogen atom of an adjacent molecule or the bromine atom. For instance, in the crystal structure of 4-Bromo-2,6-dimethylaniline, N—H⋯N hydrogen bonds link the molecules into chains.[1] These interactions, along with weaker van der Waals forces, dictate the packing efficiency and the resulting crystal morphology.

Experimental Protocols

The determination of the crystal structure of these aniline analogues involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-Bromo-2,6-dialkylanilines can be achieved through various organic chemistry methods. For instance, N-alkylation of 2,6-diethylaniline can be performed using aldehydes with a Pd/C catalyst.[2] Purification of the synthesized compounds is typically carried out by recrystallization from a suitable solvent or solvent mixture.

Single crystals suitable for X-ray diffraction are generally grown by slow evaporation of the solvent from a saturated solution. For example, single crystals of 4-Bromo-2,6-dimethylaniline have been obtained by dissolving the compound in hexane and allowing the solvent to evaporate slowly over several days.[1] Similarly, slow cooling of a solution can also yield high-quality crystals.[3][4]

X-ray Diffraction Analysis

The precise atomic arrangement within the crystal is determined using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern, consisting of a series of reflections, is collected and their intensities are measured.

The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Crystallographic Data of Analogues

The following tables summarize the key crystallographic data for analogues of this compound. This comparative data provides a basis for understanding the structural landscape of this class of compounds.

Table 1: Crystal Data and Structure Refinement for 4-Bromo-2,6-dimethylaniline [1]

| Parameter | Value |

| Empirical Formula | C₈H₁₀BrN |

| Formula Weight | 200.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.141 (4) |

| b (Å) | 5.150 (1) |

| c (Å) | 17.300 (4) |

| β (°) | 114.35 (3) |

| Volume (ų) | 1634.1 (6) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.592 |

| Absorption Coefficient (mm⁻¹) | 4.86 |

| F(000) | 800 |

| Temperature (K) | 294(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 9367 |

| Independent Reflections | 2883 [R(int) = 0.096] |

| Final R indices [I > 2σ(I)] | R1 = 0.064, wR2 = 0.166 |

| R indices (all data) | R1 = 0.104, wR2 = 0.187 |

Table 2: Crystal Data and Structure Refinement for 4,4'-Methylenebis(2,6-diethylaniline) [3][4]

| Parameter | Value |

| Empirical Formula | C₂₁H₃₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7788 (2) |

| b (Å) | 16.1418 (4) |

| c (Å) | 12.3169 (3) |

| β (°) | 107.439 (1) |

| Volume (ų) | 1853.53 (8) |

| Z | 4 |

| Temperature (K) | 100 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.0433, wR2 = 0.1093 |

| R indices (all data) | R1 = 0.0531, wR2 = 0.1158 |

Table 3: Crystal Data and Structure Refinement for 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) [3][4]

| Parameter | Value |

| Empirical Formula | C₂₁H₂₈Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3533 (2) |

| b (Å) | 11.2312 (2) |

| c (Å) | 18.0673 (3) |

| β (°) | 94.133 (1) |

| Volume (ų) | 2093.42 (7) |

| Z | 4 |

| Temperature (K) | 100 (2) |

| Radiation | Synchrotron (λ = 0.79312 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.0416, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0480, wR2 = 0.1164 |

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the general molecular structure of a 4-Bromo-2,6-dialkylaniline, providing a clear representation of the atomic connectivity.

This guide serves as a foundational resource for researchers working with this compound and its analogues. The provided data and protocols are essential for further computational studies, polymorph screening, and the development of new chemical entities with tailored solid-state properties.

References

Stability of 4-Bromo-2,6-diethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential stability characteristics of 4-Bromo-2,6-diethylaniline under various environmental and chemical stress conditions. Due to the limited availability of specific stability data for this compound in published literature, this document establishes a predictive framework based on the known stability profiles of analogous aromatic amines and halogenated compounds. It outlines detailed experimental protocols for a complete stability assessment, including forced degradation studies as mandated by ICH guidelines, to facilitate the development of stable formulations and ensure regulatory compliance. Potential degradation pathways are proposed and visualized to aid in the identification of possible impurities.

Introduction

This guide synthesizes available data on this compound and its structural analogs to provide a robust framework for its stability assessment. It offers detailed, best-practice experimental protocols derived from International Council for Harmonisation (ICH) guidelines to enable researchers to generate the necessary data for drug development and regulatory submissions.[2][3]

Physicochemical Properties and Handling

Proper handling and storage are predicated on the physicochemical properties of the substance. This compound is reported to be a light yellow to brown liquid, sensitive to light, air, and heat.[4] A comparison with its close structural analogs is presented in Table 1.

Table 1: Comparative Physicochemical Properties of this compound and Analogs

| Property | This compound | 4-Bromo-2,6-dimethylaniline | 4-Bromoaniline |

| CAS Number | 56746-19-1 | 24596-19-8 | 106-40-1[5] |

| Molecular Formula | C₁₀H₁₄BrN[4] | C₈H₁₀BrN | C₆H₆BrN[5] |

| Molecular Weight | 228.13 g/mol [4] | 200.08 g/mol | 172.02 g/mol [5] |

| Physical Form | Light yellow to Brown clear liquid[4] | Solid | Brown solid[5] |

| Boiling Point | 134 °C / 3 mmHg[6] | Not Available | 230-232 °C[7] |

| Melting Point | Not Applicable | 48-51 °C[8] | 63-66 °C[7] |

| Solubility | Soluble in Chloroform, Methanol (Slightly)[6] | Not specified | Sparingly soluble in water; Soluble in ethanol, acetone[7] |

| Storage Rec. | Refrigerated (0-10°C), under inert gas[4] | Store below +30°C[7] | Store below +30°C, may be air sensitive[7] |

Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to several degradation pathways, primarily oxidation, photodegradation, and potentially hydrolysis under extreme conditions.

Oxidative Degradation

Photodegradation

Exposure to light, particularly UV radiation, is a significant stress factor for aromatic amines.[11] Photodegradation can proceed through various mechanisms, including photo-oxidation and free-radical reactions.[12] This can lead to dehalogenation (cleavage of the C-Br bond) or reactions involving the amino group and the aromatic ring, resulting in a complex mixture of degradants. The ICH Q1B guideline mandates specific testing to assess photostability.[13][14]

Hydrolytic Degradation

The C-Br bond on an aromatic ring is generally stable to hydrolysis under typical experimental conditions.[15] Similarly, the aniline functional group is relatively stable against hydrolysis in neutral conditions. However, under strongly acidic or alkaline conditions at elevated temperatures, degradation may be forced. For instance, related bromoanilines have shown instability in strong acids and bases.[11] Forced hydrolysis studies are necessary to confirm this behavior.

Proposed Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted following ICH guidelines Q1A(R2) for stability testing and Q1B for photostability.[3][13] The core of this assessment is a forced degradation study, which helps to identify likely degradation products and establish a stability-indicating analytical method.[16]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact substance from its potential degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

-

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Develop a gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of the parent compound) to ensure detection of all degradants.

-

Method Validation: The method must be validated for specificity by analyzing stressed samples to demonstrate that degradation product peaks do not interfere with the parent peak. Further validation should be performed as per ICH Q2(R1) guidelines.

-

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should aim for 5-20% degradation of the active substance to ensure that primary and secondary degradation products can be observed.[16] A summary of recommended conditions is provided in Table 2.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours. | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours. | To assess stability in alkaline environments. |

| Neutral Hydrolysis | Deionized water at 60 °C for 48 hours. | To assess stability in neutral aqueous solution. |

| Oxidation | 3% H₂O₂ in solution at room temperature for 24 hours. | To evaluate susceptibility to oxidative degradation. |

| Thermal (Dry Heat) | Solid substance in an oven at 80 °C for 7 days. | To evaluate the stability of the solid form at elevated temperatures. |

| Photostability | Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17] A dark control should be run in parallel. | To evaluate the intrinsic photostability characteristics as per ICH Q1B.[14] |

-

Detailed Protocol for a Typical Stress Condition (e.g., Acid Hydrolysis):

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) if necessary, and then dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

Stress Application: Place the sample vial in a controlled temperature chamber at 60 °C.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).

-

Sample Processing: Immediately cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH to stop the degradation reaction. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Inject the processed sample into the validated stability-indicating HPLC system.

-

Data Evaluation: Calculate the percentage of degradation, identify degradation product peaks (by relative retention time and UV spectra), and perform a mass balance analysis. For structure elucidation of major degradants, LC-MS analysis is recommended.

-

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in tables to track the degradation profile over time and under different conditions.

Table 3: Template for Reporting Forced Degradation Results

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 6 | 95.2 | 2.1 | 0.5 | 2.6 | 97.8 | |

| 12 | 90.1 | 4.3 | 1.1 | 5.4 | 95.5 | |

| 24 | 82.5 | 8.9 | 2.3 | 11.2 | 93.7 | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 6 | 92.3 | 5.5 | N/D | 5.5 | 97.8 | |

| 24 | 85.7 | 10.1 | N/D | 10.1 | 95.8 | |

| (Note: Data shown is hypothetical and for illustrative purposes only. N/D = Not Detected) |

Summary and Recommendations

It is strongly recommended that comprehensive forced degradation studies, as outlined in Section 4.0, be performed to:

-

Confirm the predicted degradation pathways.

-

Develop and validate a robust, stability-indicating analytical method.

-

Characterize the structure of any significant degradation products.

-

Generate the necessary data to establish appropriate storage conditions, retest periods, and packaging requirements for this compound and any drug products containing it.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 56746-19-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]

- 9. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencemadness.org [sciencemadness.org]

- 11. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2,6-diethylaniline

Application Notes

4-Bromo-2,6-diethylaniline is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its synthesis from 2,6-diethylaniline is a key transformation that introduces a bromine atom at the para-position of the aniline ring. This functionalization allows for further chemical modifications, making it a versatile building block. For instance, it is utilized in the synthesis of substituted indazole and benzoxazolone amino acids, which are components of potent calcitonin gene-related peptide (CGRP) receptor antagonists[1].

The presented protocol details the direct bromination of 2,6-diethylaniline. The reaction's selectivity for the 4-position is achieved by conducting the synthesis in a strongly acidic medium. The acid protonates the amino group, forming an ammonium salt. This deactivates the amino group and directs the electrophilic substitution by bromine to the para-position, which is sterically more accessible than the ortho-positions, already occupied by ethyl groups. Careful control of the reaction temperature and the rate of bromine addition is critical to minimize the formation of undesired by-products[2].

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound via the direct bromination of 2,6-diethylaniline.

Materials and Reagents:

-

2,6-Diethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Liquid Bromine (Br₂)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Petroleum Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled Water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Standard laboratory glassware

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Liquid bromine is highly corrosive and toxic. Handle with extreme care.

-

Concentrated hydrochloric acid is corrosive. Handle with care.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 12.4 g (0.083 mol) of 2,6-diethylaniline in a mixture of 20 mL of concentrated hydrochloric acid and 200 mL of water. Stir the mixture until the aniline is completely dissolved and the pH of the system is less than 2[2].

-

Bromination: Cool the flask in an ice bath to 0 °C. Slowly add 12.5 g (0.078 mol) of liquid bromine to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over a period of 2 hours. Maintaining the temperature at 0 °C is crucial to control the reaction and minimize side products[2].

-

Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and petroleum ether (1:8 v/v)[2].

-

Work-up: Once the reaction is complete (as indicated by TLC), a significant amount of pinkish-white precipitate will have formed. Filter the solid using a Buchner funnel[2].

-

Neutralization and Extraction: Transfer the filtered solid to a beaker and slowly add a saturated aqueous solution of sodium carbonate until the pH of the system is greater than 12. This will generate a red oily substance. Extract the organic phase with petroleum ether (3 x 50 mL). Combine the organic extracts[2].

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator[2].

-

Purification and Crystallization: Transfer the concentrated product to a crystallization dish and allow it to stand overnight in a freezer. This will result in the formation of purple, needle-shaped crystals. Collect the crystals by vacuum filtration. The yield of this compound is approximately 13.7 g (67% yield) with a melting point of 47.3–48.0 °C[2]. For further purification, recrystallization can be performed from petroleum ether, where a hot saturated solution is allowed to cool slowly to -10 °C for 12 hours[2].

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,6-Diethylaniline | [2] |

| Brominating Agent | Liquid Bromine | [2] |

| Reaction Temperature | 0 °C | [2] |

| Reaction Time | 2 hours (bromine addition) | [2] |

| Product Yield | 67% | [2] |

| Product Melting Point | 47.3–48.0 °C | [2] |

| TLC Eluent System | Ethyl Acetate : Petroleum Ether (1:8) | [2] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Suzuki-Miyaura Coupling Reactions with 4-Bromo-2,6-diethylaniline

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, proving indispensable for synthesizing complex molecules such as polyolefins, styrenes, and substituted biphenyls.[1] Biphenyl and their derivatives are crucial structural motifs in medicinal chemistry and materials science, exhibiting a wide range of pharmacological activities.[2][3]

4-Bromo-2,6-diethylaniline is a valuable building block for drug discovery and development, offering a strategic point for molecular diversification. The bromine atom at the 4-position, activated by the electron-donating aniline group and flanked by sterically hindering ethyl groups, can be efficiently coupled to introduce various aryl or heteroaryl substituents. These application notes provide a comprehensive guide, including representative reaction conditions and a detailed experimental protocol, for researchers utilizing this compound in Suzuki-Miyaura coupling reactions.

Physicochemical Properties of this compound

A summary of the key properties of the starting material is presented below. Proper handling and storage are crucial for maintaining its integrity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BrN | [4] |

| Molecular Weight | 228.13 g/mol | [4] |

| Appearance | Light yellow to Brown clear liquid | [4] |

| Boiling Point | 134 °C / 3 mmHg | [4][5] |

| Refractive Index | 1.58 | [4][5] |

| Purity | >98.0% (GC) | [4] |

| Storage | Refrigerated (0-10°C) under an inert gas | [4] |

| Sensitivity | Light, Air, and Heat Sensitive | [4] |

General Reaction Scheme & Key Parameters

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds via a palladium-catalyzed cycle to form the corresponding biphenyl derivative.

Caption: General reaction scheme for the Suzuki coupling of this compound.

Key Parameters for Reaction Optimization:

-

Palladium Catalyst: The choice of catalyst is critical. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and preformed catalysts like CataCXium A Pd G3, which has shown unique effectiveness for ortho-bromoanilines.[6][7] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.[8]

-

Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[1][6][10] The choice of base can significantly impact reaction rate and yield.[11]

-

Solvent: The reaction can be performed in various solvents. Biphasic systems like toluene/water or dioxane/water are common, as are single-phase solvents like 2-Methyltetrahydrofuran (2-MeTHF), DMF, and ethanol.[1][8][10]

-

Boronic Acid/Ester: A wide range of aryl, heteroaryl, alkyl, and vinyl boronic acids or their corresponding esters (e.g., pinacol esters) can be used, allowing for extensive structural diversification.[7][12]

Data Summary: Representative Reaction Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for structurally similar bromoanilines and other aryl bromides. These serve as excellent starting points for reaction development.

| Aryl Bromide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Ortho-bromoaniline derivative | CataCXium A Pd G3 (5%) | Cs₂CO₃ | 2-MeTHF | 70 | 95 | [7][8] |

| 2,6-Dibromo-4-nitroaniline | Pd(OAc)₂ (0.5%) | K₂CO₃ | DMF/H₂O | 80 | 85-95 | [13] |

| 4-Bromoanisole | Pd EnCat (5%) | K₂CO₃ | Toluene/H₂O/EtOH | 120 | >98 | |

| 4-Bromoaniline | Pd–poly(AA) hybrid (0.045%) | K₃PO₄ | Toluene/H₂O | 70 | High | [14] |

| 4-Bromoacetophenone | [N,O] Pd(II) Complex (1%) | Na₂CO₃ | Methanol | RT | 82 | [11] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents:

-

This compound (1.0 mmol, 228.1 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 21.0 mg) or a suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414.6 mg)

-

1,4-Dioxane (8 mL)

-

Water, degassed (2 mL)

-

Nitrogen or Argon gas (high purity)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) if using a non-preformed catalyst. Add this mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

-

Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-